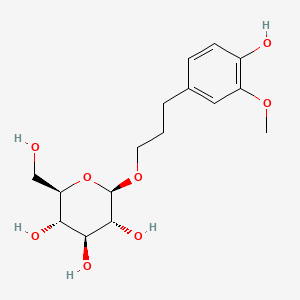

beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-

Beschreibung

3-(4-Hydroxy-3-methoxyphenyl)propyl-β-D-Glucopyranosid: ist eine Glykosidverbindung, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Es ist ein Derivat von Phenylpropanoidglykosiden, die häufig in verschiedenen Pflanzen vorkommen. Diese Verbindung zeichnet sich durch das Vorhandensein eines Glucosemoleküls (Glucopyranosid) aus, das an eine Phenylpropanoid-Einheit gebunden ist, genauer gesagt an 3-(4-Hydroxy-3-methoxyphenyl)propyl.

Eigenschaften

CAS-Nummer |

64181-82-4 |

|---|---|

Molekularformel |

C16H24O8 |

Molekulargewicht |

344.36 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[3-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H24O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |

InChI-Schlüssel |

SWDZHHGZCMGPOV-IBEHDNSVSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CCCOC2C(C(C(C(O2)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 3-(4-Hydroxy-3-methoxyphenyl)propyl-β-D-Glucopyranosid beinhaltet typischerweise die Glykosylierung der Phenylpropanoid-Einheit. Eine gängige Methode ist die Koenigs-Knorr-Reaktion, bei der ein Glykosyldonor (z. B. ein Glykosylhalogenid) in Gegenwart eines Katalysators wie Silbercarbonat oder Silberoxid mit einem Alkohol (der Phenylpropanoid-Einheit) reagiert. Die Reaktionsbedingungen umfassen oft wasserfreie Lösungsmittel und kontrollierte Temperaturen, um hohe Ausbeuten und Selektivität zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die enzymatische Glykosylierung umfassen, bei der spezifische Glykosyltransferasen den Transfer von Glucose von einem Donormolékül (z. B. UDP-Glucose) auf den Phenylpropanoid-Akzeptor katalysieren. Diese Methode ist aufgrund ihrer Spezifität und milden Reaktionsbedingungen vorteilhaft, wodurch sie sich für die großtechnische Produktion eignet.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die phenolische Hydroxylgruppe in der Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Carbonylgruppen in der Phenylpropanoid-Einheit können zu Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppen in der Glucose-Einheit können an Substitutionsreaktionen teilnehmen, z. B. Veresterung oder Veretherung.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Säurechloride oder Alkylhalogenide in Gegenwart einer Base wie Pyridin oder Triethylamin.

Hauptprodukte

Oxidation: Chinone oder hydroxylierte Derivate.

Reduktion: Alkohole oder reduzierte Phenylpropanoid-Derivate.

Substitution: Veresterte oder veretherte Glucopyranoside.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre antioxidative Aktivität. Die phenolische Hydroxylgruppe kann Wasserstoffatome spenden, um freie Radikale zu neutralisieren und so oxidative Schäden an Zellen und Geweben zu verhindern. Darüber hinaus kann es Signalwege, die an Entzündungen beteiligt sind, wie den NF-κB-Weg, modulieren, indem es die Aktivierung proinflammatorischer Zytokine hemmt.

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway, by inhibiting the activation of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

3-(4-Hydroxy-3-methoxyphenyl)propyl-β-D-Glucopyranosid: kann mit anderen Phenylpropanoidglykosiden verglichen werden, wie z. B.:

Syringin: Ähnliche Struktur, aber mit einem anderen Glykosylierungsmuster.

Coniferin: Enthält eine Coniferylalkohol-Einheit anstelle der 3-(4-Hydroxy-3-methoxyphenyl)propyl-Gruppe.

Salicin: Eine einfachere Struktur mit einer Salicylalkohol-Einheit.

Die Einzigartigkeit von 3-(4-Hydroxy-3-methoxyphenyl)propyl-β-D-Glucopyranosid liegt in seiner spezifischen Phenylpropanoidstruktur, die ihm besondere biologische Aktivitäten und potenzielle therapeutische Vorteile verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.